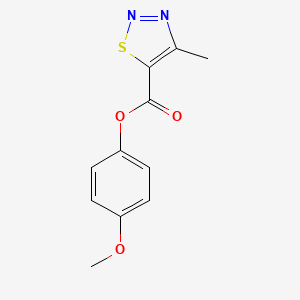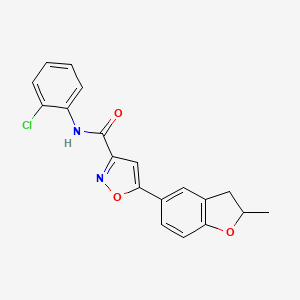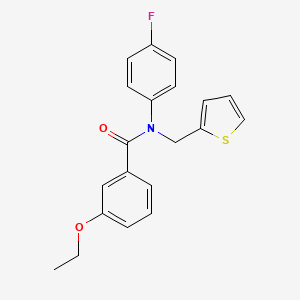![molecular formula C18H16N4O3S2 B11366913 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11366913.png)
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of the benzofuran, thiadiazole, and oxazole rings. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through intramolecular Friedel–Crafts reactions.
Formation of Thiadiazole Ring: This typically involves the reaction of thiosemicarbazide with appropriate carboxylic acids or esters.
Formation of Oxazole Ring: This can be synthesized via cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce dihydro-oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, while the thiadiazole and oxazole rings may participate in hydrogen bonding or other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-benzofuran-1,3-dione: This compound shares the benzofuran ring but lacks the thiadiazole and oxazole rings.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar in structure but with different functional groups.
1-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]: Another benzofuran derivative with different substituents.
Uniqueness
The uniqueness of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H16N4O3S2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3S2/c1-3-6-26-18-21-20-17(27-18)19-16(23)13-9-15(25-22-13)11-4-5-14-12(8-11)7-10(2)24-14/h3-5,8-10H,1,6-7H2,2H3,(H,19,20,23) |
InChI-Schlüssel |
ZFSSMYXBDJULIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11366833.png)
![2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11366836.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11366843.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide](/img/structure/B11366858.png)


![4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11366878.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11366882.png)

![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11366888.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11366891.png)
![2-bromo-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11366896.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11366899.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11366903.png)
